

# Application Note: Quantification of Felbinac in Biological Samples using HPLC

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This application note provides a detailed methodology for the quantitative analysis of **Felbinac** in various biological matrices, such as plasma, urine, and tissue homogenates, using High-Performance Liquid Chromatography (HPLC). **Felbinac**, a non-steroidal anti-inflammatory drug (NSAID), is the active metabolite of fenbufen and is utilized for the treatment of musculoskeletal and joint disorders. Accurate quantification of **Felbinac** in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.

#### Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in complex mixtures. When coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC methods offer high sensitivity and specificity for bioanalytical applications. This document outlines a validated HPLC-MS/MS method for the determination of **Felbinac**, providing researchers, scientists, and drug development professionals with a comprehensive protocol.

### **Principle**

The method involves the extraction of **Felbinac** and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity.



### **Data Summary**

The following table summarizes the key quantitative data from a validated LC-MS/MS method for the determination of **Felbinac** in rat biological matrices.[1]

Parameter	Felbinac	Internal Standard (Probenecid)
Linearity Range	5 - 5000 ng/mL	-
Lower Limit of Quantification (LLOQ)	5 ng/mL	-
Intra-day Precision (RSD%)	≤ 7.3%	-
Inter-day Precision (RSD%)	≤ 6.4%	-
Accuracy (RE%)	-2.1% to 7.4%	-
MS/MS Transition (m/z)	211.1 → 167.0	283.9 → 239.9

A separate study for the quantification of **Felbinac** and its major metabolite, 4'-hydroxy**felbinac**, in human plasma and urine also demonstrated good linearity (r > 0.996), precision (RSD% 1.13 - 6.49%), and accuracy (95.9% - 108.6%).[2]

## **Experimental Protocols Materials and Reagents**

- Felbinac reference standard
- Probenecid (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dichloromethane (HPLC grade)
- Ethyl ether (HPLC grade)



- · Formic acid
- Ammonium acetate
- Ultrapure water
- Biological matrix (plasma, urine, tissue homogenate)

### **Equipment**

- HPLC system with a binary pump, autosampler, and column oven
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Venusil MP C18 column (100 mm x 4.6 mm, 5 μm)[1]
- Vortex mixer
- Centrifuge
- · Pipettes and tips
- · Volumetric flasks and other standard laboratory glassware

#### Sample Preparation: Liquid-Liquid Extraction[1]

- Thaw the biological samples (50 μL) at room temperature.
- Add 50 μL of the internal standard working solution (Probenecid) to each sample.
- Vortex for 30 seconds.
- Add 1 mL of extraction solvent (ethyl ether-dichloromethane, 60:40, v/v).
- Vortex for 3 minutes.
- Centrifuge at 12,000 rpm for 10 minutes.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 1 minute.
- Inject a 10 μL aliquot into the HPLC system.

#### **HPLC Conditions[1]**

- Column: Venusil MP C18 (100 mm x 4.6 mm, 5 μm)
- Mobile Phase: Acetonitrile: 5mM Ammonium Acetate with 0.1% Formic Acid (80:20, v/v)
- Flow Rate: 1.2 mL/min
- Column Temperature: 40°C
- Injection Volume: 10 μL
- Run Time: Approximately 2 minutes

#### **Mass Spectrometry Conditions[1]**

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - Felbinac: m/z 211.1 → 167.0
  - Probenecid (IS): m/z 283.9 → 239.9

#### **Method Validation**

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:



- Selectivity and Specificity: Assessed by analyzing blank biological matrix samples from at least six different sources to ensure no significant interference at the retention times of Felbinac and the IS.
- Linearity: Determined by analyzing a series of calibration standards over the concentration range of 5-5000 ng/mL.[1] The calibration curve should have a correlation coefficient (r) of >0.99.
- Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (RSD%) should be ≤15% (≤20% for LLOQ), and the accuracy (RE%) should be within ±15% (±20% for LLOQ).[1]
- Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of extracted samples with those of unextracted standards.
- Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not suppressed or enhanced by the biological matrix.
- Stability: The stability of Felbinac in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

#### **Visualizations**



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Caption: Experimental workflow for **Felbinac** quantification.





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Caption: Validation and application of the HPLC method.

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#### References

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- 2. Qualitative and quantitative analysis of felbinac and its major metabolites in human plasma and urine by liquid chromatography tandem mass spectrometry and its application after intravenous administration of felbinac trometamol injection PubMed [pubmed.ncbi.nlm.nih.gov]
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